molecular formula C14H20BIO2 B14445202 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 79121-47-4

2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14445202
CAS No.: 79121-47-4
M. Wt: 358.02 g/mol
InChI Key: SQTVTNXKIGYDEF-UHFFFAOYSA-N
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Description

2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of an iodine atom attached to a phenylethyl group, which is further connected to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-iodo-2-phenylethyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like toluene or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding phenylethyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are used in the presence of a suitable solvent like acetonitrile or ethanol.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and in the design of boron-containing drugs that can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-phenylethyl bromide
  • Bis(pinacolato)diboron
  • Phenylethyl derivatives

Uniqueness

2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an iodine atom and a dioxaborolane ring, which imparts distinct reactivity and stability

Properties

CAS No.

79121-47-4

Molecular Formula

C14H20BIO2

Molecular Weight

358.02 g/mol

IUPAC Name

2-(1-iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BIO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

SQTVTNXKIGYDEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)I

Origin of Product

United States

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